

A Comparative Guide to the Bioequivalence of Generic Manidipine Formulations

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Compound of Interest		
Compound Name:	Manidipine dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of a generic manidipine formulation with a reference product, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the performance and assessment of generic manidipine tablets.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a 20 mg generic manidipine test tablet against a 20 mg reference tablet. These parameters are crucial in assessing the rate and extent of drug absorption into the systemic circulation.[1][2]

Pharmacokinetic Parameter	Test Formulation (Generic)	Reference Formulation
Cmax (ng/mL)	5.64	5.78
Tmax (h)	2.31	2.26
AUC0-12 (ng·h/mL)	21.37	20.82

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-12: Area under the plasma concentration-time curve from time 0 to 12 hours.



Experimental Protocols

The methodologies outlined below are based on a bioequivalence study conducted to compare generic and reference manidipine formulations.

Study Design

The study was designed as a single-dose, randomized, two-period, crossover bioequivalence study.[1][2] Healthy volunteers were administered a single 20 mg tablet of either the test (generic) or reference manidipine formulation.[1][2] Following a washout period, subjects received the alternate formulation.

Sample Collection and Analysis

Blood samples were collected from participants at predetermined time intervals up to 24-36 hours post-administration.[3] Plasma was separated and stored frozen until analysis. The concentration of manidipine in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2]

- Sample Preparation: A 96-well solid-phase extraction (SPE) technique was employed for the extraction of manidipine and an internal standard (felodipine) from plasma samples.[1][2]
- Chromatographic Separation: The separation was achieved on a UPLC system.
- Detection: A tandem mass spectrometer operating in the selective reaction monitoring (SRM) mode was used for quantification.[1][2]
- Lower Limit of Quantification (LLOQ): The method demonstrated a lower limit of quantification of 0.07 ng/mL.[1][2]
- Precision and Accuracy: The intra- and inter-day precision was reported to be less than 3%, with accuracies ranging from 93.6% to 98.3%.[1][2]

Visualizations Manidipine Mechanism of Action



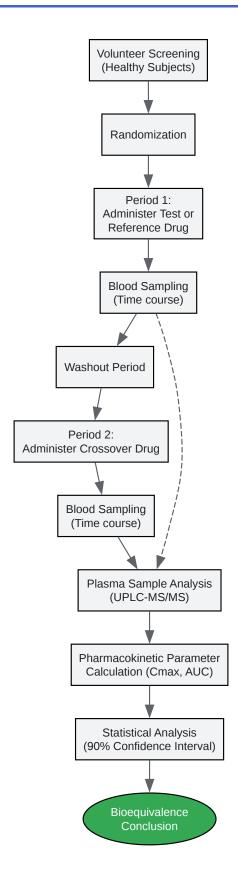
Manidipine is a dihydropyridine calcium channel blocker.[4][5][6] Its primary mechanism of action involves the inhibition of L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[4][6] This blockage prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[6][7]

Manidipine's inhibitory action on calcium channels.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug, from volunteer screening to statistical analysis of pharmacokinetic data.





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A typical workflow for a bioequivalence study.



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